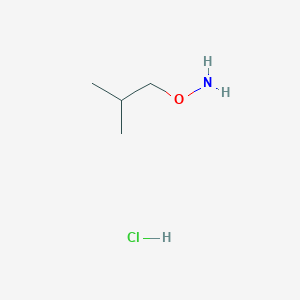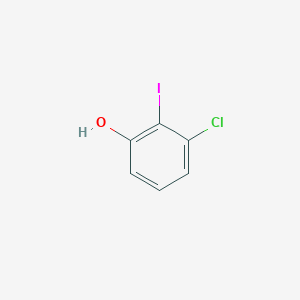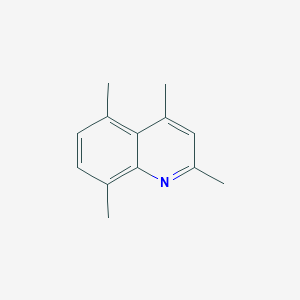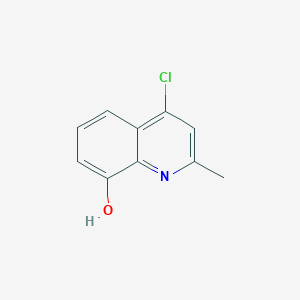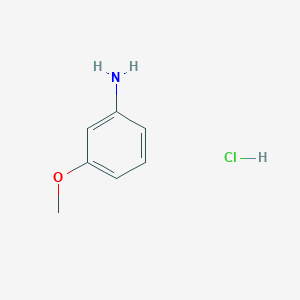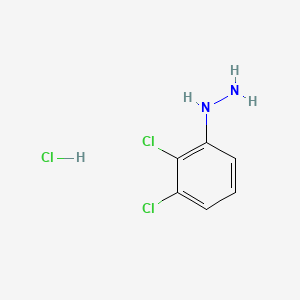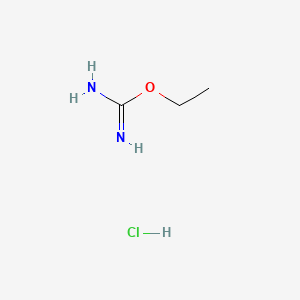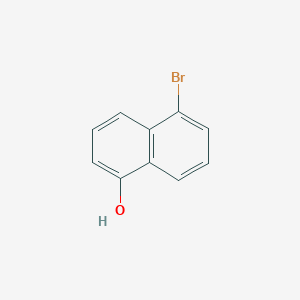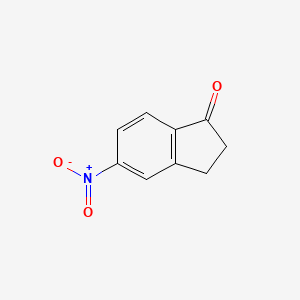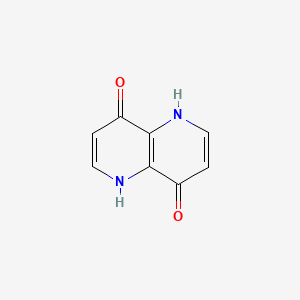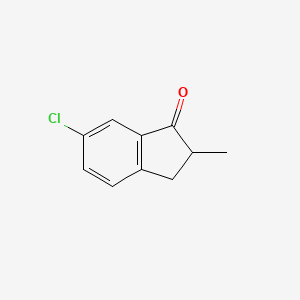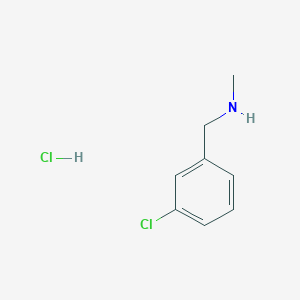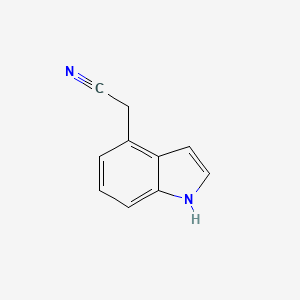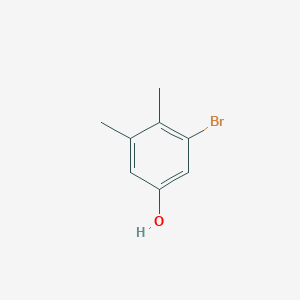
3-Bromo-4,5-dimethylphenol
Descripción general
Descripción
“3-Bromo-4,5-dimethylphenol” is a chemical compound with the molecular formula C8H9BrO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4,5-dimethylphenol” consists of a phenol ring with two methyl groups and one bromine atom . The IUPAC name for this compound is 3-bromo-4,5-dimethylphenol .
Physical And Chemical Properties Analysis
“3-Bromo-4,5-dimethylphenol” is a solid at room temperature . It has a molecular weight of 201.06 . Further physical and chemical properties are not specified in the search results.
Aplicaciones Científicas De Investigación
-
Organic Synthesis : Compounds like “3-Bromo-4,5-dimethylphenol” are often used as building blocks in organic synthesis. They can participate in various reactions to form complex organic molecules .
-
Medicinal Chemistry : In medicinal chemistry, such compounds can be used in the synthesis of new drugs. The bromine atom in the compound can act as a good leaving group, allowing for further functionalization .
-
Materials Science : In materials science, these compounds can be used in the synthesis of new materials, such as polymers or advanced functional materials .
-
Analytical Chemistry : In analytical chemistry, they can be used as standards or reagents in various analytical techniques .
-
Environmental Science : In environmental science, they can be used in studies related to the fate and transport of brominated organic compounds in the environment .
-
Education : In educational settings, they can be used in teaching laboratories to demonstrate various chemical reactions .
-
Organic Synthesis : Compounds like “3-Bromo-4,5-dimethylphenol” are often used as building blocks in organic synthesis. They can participate in various reactions to form complex organic molecules .
-
Medicinal Chemistry : In medicinal chemistry, such compounds can be used in the synthesis of new drugs. The bromine atom in the compound can act as a good leaving group, allowing for further functionalization .
-
Materials Science : In materials science, these compounds can be used in the synthesis of new materials, such as polymers or advanced functional materials .
-
Analytical Chemistry : In analytical chemistry, they can be used as standards or reagents in various analytical techniques .
-
Environmental Science : In environmental science, they can be used in studies related to the fate and transport of brominated organic compounds in the environment .
-
Education : In educational settings, they can be used in teaching laboratories to demonstrate various chemical reactions .
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVYZGLNIKGKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504510 | |
| Record name | 3-Bromo-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dimethylphenol | |
CAS RN |
71942-14-8 | |
| Record name | 3-Bromo-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

